![molecular formula C24H20S5 B14270006 2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 138537-85-6](/img/structure/B14270006.png)
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the following steps:
Formation of Ethylthiophene: The initial step involves the synthesis of 5-ethylthiophene through the alkylation of thiophene with ethyl halides in the presence of a strong base like sodium hydride.
Coupling Reaction: The next step involves the coupling of 5-ethylthiophene units. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Cyclization: Finally, the cyclization of the coupled product forms the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nitrating agents, and other electrophiles in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or other substituted thiophenes.
Applications De Recherche Scientifique
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene depends on its specific application. In organic electronics, for example, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener and optical brightener.
Thiophene-2-boronic acid pinacol ester: Used in the synthesis of more complex thiophene derivatives.
Uniqueness
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene is unique due to its specific substitution pattern and the presence of multiple thiophene rings, which confer distinct electronic properties. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and advanced polymers.
Propriétés
Numéro CAS |
138537-85-6 |
|---|---|
Formule moléculaire |
C24H20S5 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H20S5/c1-3-15-5-7-17(25-15)19-9-11-21(27-19)23-13-14-24(29-23)22-12-10-20(28-22)18-8-6-16(4-2)26-18/h5-14H,3-4H2,1-2H3 |
Clé InChI |
BUEZPQYRBLEAKK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
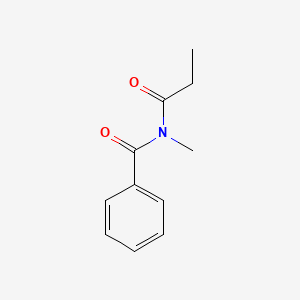
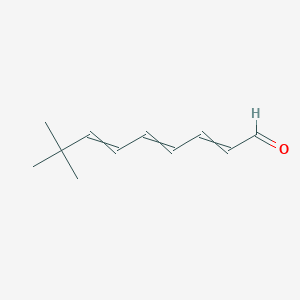
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
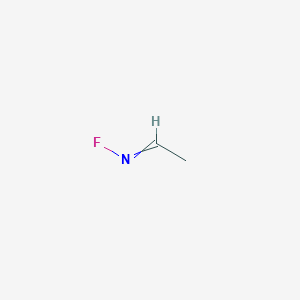

![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
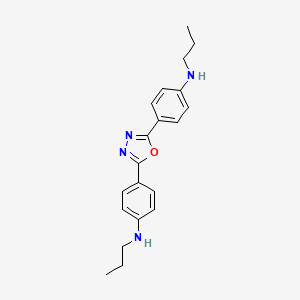
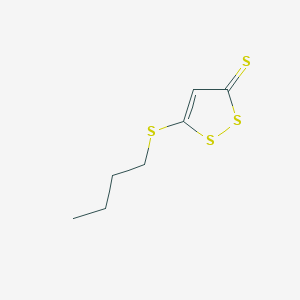
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
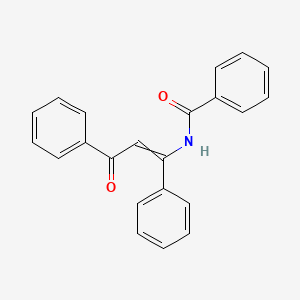
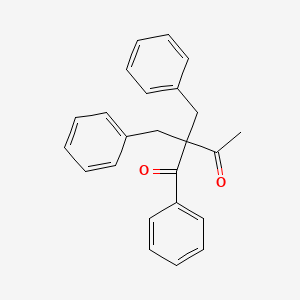
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
